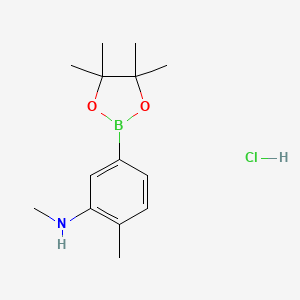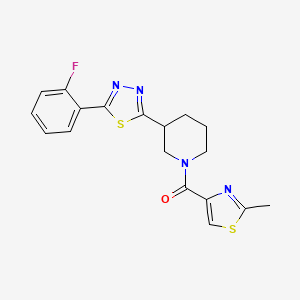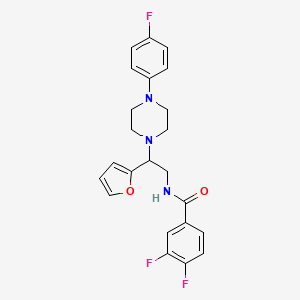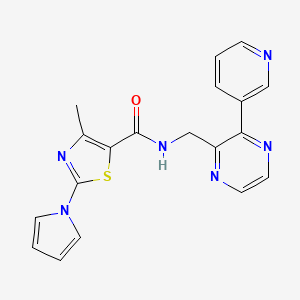
N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Application in Lithium Metal Batteries
This compound can be used as an electrolyte additive in lithium metal batteries . It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) that is rich in LiF, which helps suppress the growth of lithium dendrites .
Application in Organic Synthesis
The compound can be used in organic synthesis as a reagent for Suzuki Coupling . Suzuki Coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organohalides.
Application in the Synthesis of Selective Inhibitors
It can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 . These inhibitors have potential applications as antitumors and radioprotectants .
Application in the Synthesis of Cathepsin Inhibitors
The compound can be used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases involved in various physiological and pathological processes, and their inhibitors can be used in the treatment of diseases like cancer and osteoporosis .
Application in Copper-Catalyzed Azidation
This compound can be used as a reagent in copper-catalyzed azidation . This process is used to introduce azide groups into organic molecules, which can then be used in click chemistry reactions .
Application in the Optimization of Electrolyte-Electrode Interface
The compound can be used as an additive to optimize the electrolyte-electrode interface . It helps form a high Li+ conductivity Li3N and LiBO2, improving Li+ transport through the SEI and cathode electrolyte interface (CEI) .
Mécanisme D'action
N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
is a chemical compound with the molecular formula C14H23BClNO2 . Here is an overview of its mechanism of action:
Mode of Action
It has been used as an electrolyte additive to induce the decomposition of pf6- and form a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress lithium dendrite growth .
Biochemical Pathways
Its role as an electrolyte additive suggests it may influence electrochemical reactions and ion transport pathways in the context of lithium metal batteries .
Result of Action
As an electrolyte additive, this compound contributes to the formation of a dense and robust SEI rich in LiF on the electrode surface. This SEI can suppress the growth of lithium dendrites, enhancing the safety and performance of lithium metal batteries .
Propriétés
IUPAC Name |
N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15;/h7-9,16H,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZNTXVNUZPFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)
![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)


![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)



![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)
![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)
